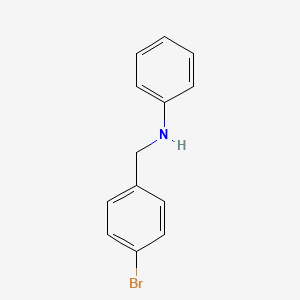![molecular formula C12H9N B6308010 1h-Benzo[f]indole CAS No. 268-58-6](/img/structure/B6308010.png)
1h-Benzo[f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzo[f]indole is an organic compound that features a fused benzene and indole ring structure. It is a nitrogen-containing heterocyclic compound, known for its significant role in various chemical and biological applications. This compound is a solid, typically appearing as white to pale yellow crystals, and is slightly soluble in water but soluble in organic solvents .
Mechanism of Action
Target of Action
1H-Benzo[f]indole, also known as Benzoindole, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been found in many important synthetic drug molecules . .
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors , indicating a potential for diverse interactions and effects within biological systems.
Biochemical Pathways
Indole derivatives, including this compound, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Action Environment
It is known that the compound should be stored under inert gas and should avoid conditions of air and heat .
Biochemical Analysis
Biochemical Properties
1H-Benzo[f]indole is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology . The application of this compound derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This compound, both natural and synthetic, show various biologically vital properties .
Cellular Effects
Indole derivatives, which share a similar structure with this compound, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
It is known that this compound and its derivative share the same cation radical-involved phosphorescence mechanism featuring charge separation and charge recombination . The redshift of phosphorescence in the aggregated state arises from the enhanced π-π interactions among this compound units .
Temporal Effects in Laboratory Settings
It is known that this compound is a significant unit in the field of room temperature ultralong organic phosphorescence (RTUOP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzo[f]indole can be synthesized through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit. Another method involves a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex synthesis and low yield. advancements in synthetic chemistry have led to more efficient methods, such as the use of transition metal-catalyzed reactions and reductive cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[f]indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often involve the addition of hydrogen or removal of oxygen, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Benzo[f]indole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Benzo[f]indole is often compared with other indole derivatives, such as:
5H-Benzo[b]carbazole: This compound is similar in structure and function, particularly in the field of RTUOP, but is easier to synthesize and has a higher yield.
Indole: The parent compound of many derivatives, known for its broad-spectrum biological activities.
Benzofuroindole: Another indole derivative with unique chemical properties and applications.
This compound stands out due to its unique structural features and the specific applications it enables, particularly in advanced material science and pharmacology .
Properties
IUPAC Name |
1H-benzo[f]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJIWUNZRZLSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
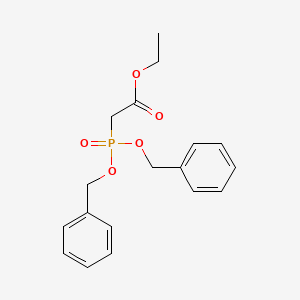
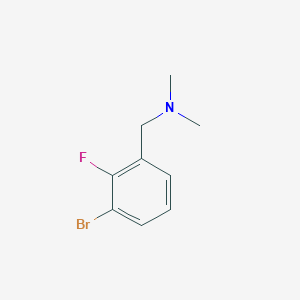
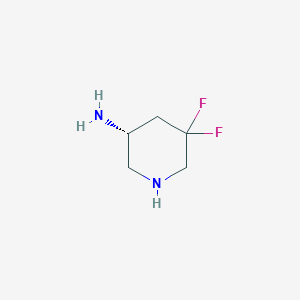
![tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
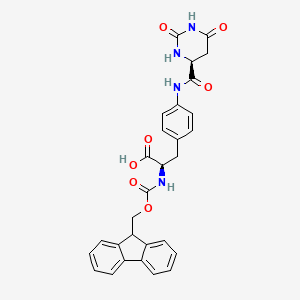
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)
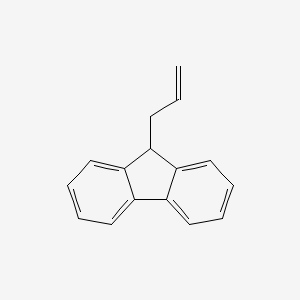
![(1R,2R)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine](/img/structure/B6307973.png)
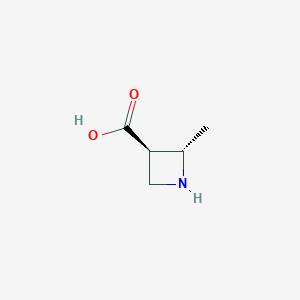
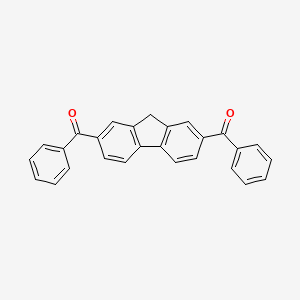
![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B6307990.png)
